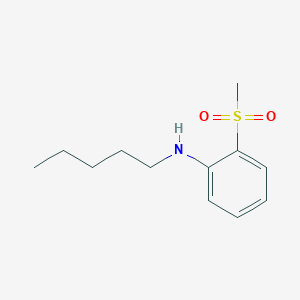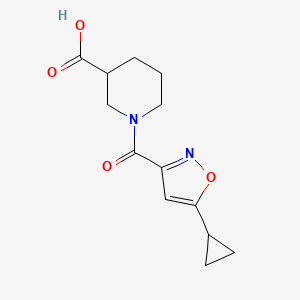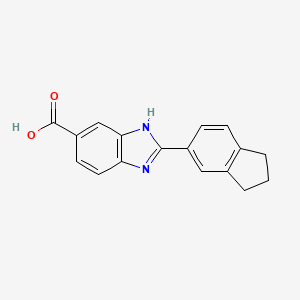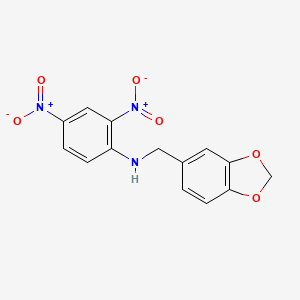
2-methylsulfonyl-N-pentylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylsulfonyl-N-pentylaniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. The compound is also known as MPSA and has a molecular formula of C12H19NO2S.
Wirkmechanismus
The mechanism of action of 2-methylsulfonyl-N-pentylaniline is not fully understood. However, studies have suggested that the compound may exert its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. The compound may also exert its anti-cancer effects by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-methylsulfonyl-N-pentylaniline has minimal toxicity in vitro and in vivo. The compound has been shown to be well-tolerated in animal models, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to determine the long-term effects of the compound on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-methylsulfonyl-N-pentylaniline is its potential use as a versatile compound in various fields of scientific research. The compound has been shown to have anti-inflammatory, analgesic, anti-cancer, and herbicidal properties, making it a potential candidate for the development of new drugs and agrochemicals. However, one of the limitations of the compound is its limited solubility in water, which may affect its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions related to 2-methylsulfonyl-N-pentylaniline that could be explored in future research. These include:
1. Further studies to determine the long-term effects of the compound on human health.
2. Development of new formulations of the compound with improved solubility and bioavailability.
3. Evaluation of the compound's potential use as a precursor for the synthesis of new drugs and agrochemicals.
4. Investigation of the compound's mechanism of action to better understand its anti-inflammatory, analgesic, anti-cancer, and herbicidal properties.
5. Studies to determine the optimal dosage and administration route of the compound for therapeutic use.
Conclusion:
In conclusion, 2-methylsulfonyl-N-pentylaniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been shown to have anti-inflammatory, analgesic, anti-cancer, and herbicidal properties, making it a potential candidate for the development of new drugs and agrochemicals. However, further studies are needed to determine the long-term effects of the compound on human health and to optimize its therapeutic use.
Synthesemethoden
The synthesis of 2-methylsulfonyl-N-pentylaniline involves the reaction of 2-methylsulfonyl aniline with pentanoyl chloride in the presence of a base such as sodium hydroxide. The reaction yields 2-methylsulfonyl-N-pentylaniline as a white solid with a melting point of around 64-66°C. The purity of the compound can be determined using techniques such as thin-layer chromatography and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
2-methylsulfonyl-N-pentylaniline has been studied for its potential applications in various fields of scientific research. In medicine, the compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. The compound has also been studied for its potential use as an anti-cancer agent, with promising results in preclinical studies.
In agriculture, 2-methylsulfonyl-N-pentylaniline has been studied for its potential use as a herbicide. The compound has been shown to inhibit the growth of various weed species, making it a potential candidate for the development of new herbicides.
In industry, the compound has been studied for its potential use as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Eigenschaften
IUPAC Name |
2-methylsulfonyl-N-pentylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-3-4-7-10-13-11-8-5-6-9-12(11)16(2,14)15/h5-6,8-9,13H,3-4,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLNRAKZAUQIAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=CC=CC=C1S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylsulfonyl-N-pentylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541260.png)
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7541265.png)
![1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541268.png)
![2-(2-bromophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7541275.png)

![1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B7541295.png)
![4-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-methylamino]butanoic acid](/img/structure/B7541302.png)
![3-[[2-(3-Nitrophenoxy)acetyl]amino]butanoic acid](/img/structure/B7541312.png)
![[2-(Cyclopropylamino)-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B7541315.png)
![4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid](/img/structure/B7541318.png)
![5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7541342.png)
![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]benzoic acid](/img/structure/B7541350.png)
